4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H9FO4S2. It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity balance. This compound is used in various fields, including organic synthesis, chemical biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. For example, a one-pot synthesis method can transform sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of the C–SO2F bond .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative conditions.
Common Reagents and Conditions
Common reagents used in reactions with sulfonyl fluorides include potassium fluoride (KF) and potassium bifluoride (KHF2) in the presence of phase transfer catalysts like 18-crown-6-ether in acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemical Biology: It is used as a covalent probe for targeting active-site amino acid residues in proteins.
Pharmaceuticals: The compound is utilized in the development of protease inhibitors and other biologically active molecules.
Materials Science: Sulfonyl fluorides, including this compound, are employed in the synthesis of functional materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in proteins and other biological molecules. The sulfonyl fluoride group can form covalent bonds with specific amino acid residues, leading to the inactivation of enzymes or modification of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound shares a similar sulfonyl fluoride group but has a trifluoromethyl substituent instead of an ethanesulfonyl group.
4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride: This compound has a chlorosulfonyl group, making it more reactive under certain conditions.
Uniqueness
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride is unique due to its specific substituent groups, which confer distinct reactivity and stability properties. Its balanced stability and reactivity make it suitable for various applications in chemical biology and materials science.
Eigenschaften
Molekularformel |
C8H9FO4S2 |
---|---|
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
4-ethylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3 |
InChI-Schlüssel |
RGJURYVJNBHGNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.